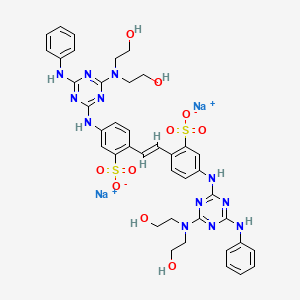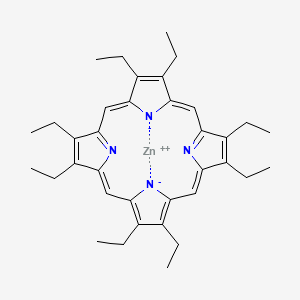
Zn(II) Oktaethylporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) is a metalloporphyrin complex formed by the coordination of zinc(II) ion with 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine. This compound is known for its unique photophysical and photochemical properties, making it a valuable material in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Employed in studies of enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
Target of Action
Zn(II) Octaethylporphine, a synthetic porphyrin specialty chemical, is primarily targeted towards molecular structures that can benefit from its unique properties
Mode of Action
For instance, they can intercalate into DNA, bind to proteins, or generate reactive oxygen species (ROS) under light exposure . The exact interaction of Zn(II) Octaethylporphine with its targets and the resulting changes would require further investigation.
Biochemical Pathways
They are involved in various biochemical pathways and have a significant role in intracellular signaling
Result of Action
Porphyrins and their metal complexes are known for their photophysical properties . They can absorb light and transfer energy, which can lead to various photochemical reactions. These properties are often utilized in photodynamic therapy, where light-induced ROS generation leads to cellular damage and cell death.
Action Environment
The action, efficacy, and stability of Zn(II) Octaethylporphine can be influenced by various environmental factors. For instance, the presence of light can trigger photochemical reactions due to the photophysical properties of porphyrins Additionally, the pH and the presence of other ions in the environment can influence the stability and activity of metalloporphyrins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) is typically synthesized by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with zinc salts. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The zinc salt, often zinc acetate or zinc chloride, is added to a solution of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine, and the mixture is heated until the reaction is complete .
Industrial Production Methods
Industrial production of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc porphyrin oxides.
Reduction: It can be reduced to form zinc porphyrin hydrides.
Substitution: Ligand substitution reactions can occur, where the zinc ion is replaced by other metal ions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal salts like copper(II) chloride or cobalt(II) chloride are used for substitution reactions[][3].
Major Products
Oxidation: Zinc porphyrin oxides.
Reduction: Zinc porphyrin hydrides.
Substitution: Corresponding metalloporphyrins with different central metal ions[][3].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
- 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) is unique due to its specific photophysical properties and its ability to form stable complexes with zinc. This makes it particularly useful in applications requiring high stability and efficient energy transfer, such as in photodynamic therapy and the development of photonic materials .
Eigenschaften
IUPAC Name |
zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVWOLOUOYXOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate](/img/new.no-structure.jpg)

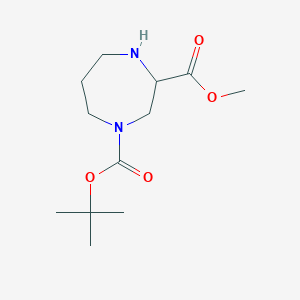

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
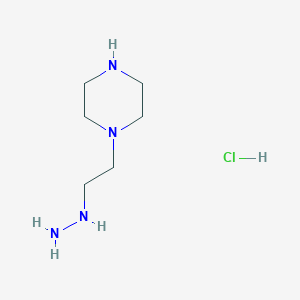
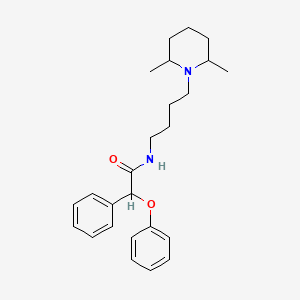

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
